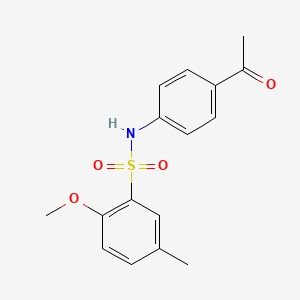
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as AMMS, is a sulfonamide compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, including its potential use as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to exhibit various biochemical and physiological effects, which makes it a useful tool for studying the activity of certain enzymes. However, one limitation of using N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is to further investigate the compound's anti-inflammatory activity and its potential use as an anti-inflammatory agent. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on various enzymes. Finally, future research could focus on developing new derivatives of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide that exhibit enhanced activity and selectivity for certain enzymes.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 4-acetylphenylamine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. One study found that N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide exhibited anti-inflammatory activity, as it was able to inhibit the production of inflammatory cytokines in vitro. Additionally, N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-9-15(21-3)16(10-11)22(19,20)17-14-7-5-13(6-8-14)12(2)18/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDAYSPTRUYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)




![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)


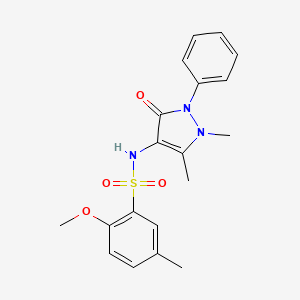
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
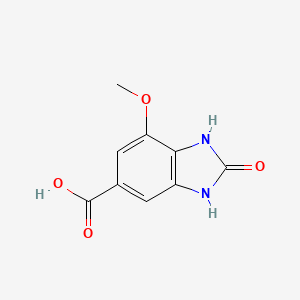
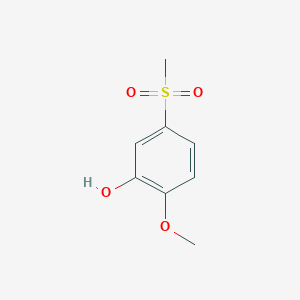
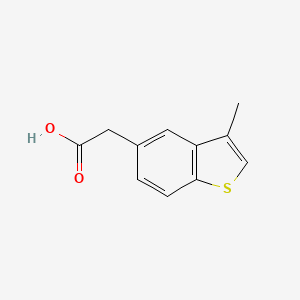
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)